Cas no 1314961-71-1 (4-(2,3-difluorophenyl)-1H-imidazole)

4-(2,3-difluorophenyl)-1H-imidazole structure
1314961-71-1 structure
商品名:4-(2,3-difluorophenyl)-1H-imidazole
CAS番号:1314961-71-1
MF:C9H6F2N2
メガワット:180.154148578644
CID:6147549
PubChem ID:55253778

4-(2,3-difluorophenyl)-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 4-(2,3-difluorophenyl)-1H-imidazole
    • AKOS006288786
    • 1314961-71-1
    • EN300-1844263
    • インチ: 1S/C9H6F2N2/c10-7-3-1-2-6(9(7)11)8-4-12-5-13-8/h1-5H,(H,12,13)
    • InChIKey: DYAIQVYFCAUCRJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=CC=CC=1C1=CN=CN1)F

計算された属性

  • せいみつぶんしりょう: 180.04990452g/mol
  • どういたいしつりょう: 180.04990452g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

4-(2,3-difluorophenyl)-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1844263-5.0g
4-(2,3-difluorophenyl)-1H-imidazole
1314961-71-1
5g
$3770.0 2023-05-26
Enamine
EN300-1844263-0.05g
4-(2,3-difluorophenyl)-1H-imidazole
1314961-71-1
0.05g
$1091.0 2023-09-19
Enamine
EN300-1844263-0.25g
4-(2,3-difluorophenyl)-1H-imidazole
1314961-71-1
0.25g
$1196.0 2023-09-19
Enamine
EN300-1844263-1.0g
4-(2,3-difluorophenyl)-1H-imidazole
1314961-71-1
1g
$1299.0 2023-05-26
Enamine
EN300-1844263-0.1g
4-(2,3-difluorophenyl)-1H-imidazole
1314961-71-1
0.1g
$1144.0 2023-09-19
Enamine
EN300-1844263-5g
4-(2,3-difluorophenyl)-1H-imidazole
1314961-71-1
5g
$3770.0 2023-09-19
Enamine
EN300-1844263-10g
4-(2,3-difluorophenyl)-1H-imidazole
1314961-71-1
10g
$5590.0 2023-09-19
Enamine
EN300-1844263-1g
4-(2,3-difluorophenyl)-1H-imidazole
1314961-71-1
1g
$1299.0 2023-09-19
Enamine
EN300-1844263-0.5g
4-(2,3-difluorophenyl)-1H-imidazole
1314961-71-1
0.5g
$1247.0 2023-09-19
Enamine
EN300-1844263-10.0g
4-(2,3-difluorophenyl)-1H-imidazole
1314961-71-1
10g
$5590.0 2023-05-26

4-(2,3-difluorophenyl)-1H-imidazole 関連文献

4-(2,3-difluorophenyl)-1H-imidazoleに関する追加情報

Introduction to 4-(2,3-difluorophenyl)-1H-imidazole (CAS No. 1314961-71-1)

4-(2,3-difluorophenyl)-1H-imidazole, identified by its Chemical Abstracts Service (CAS) number 1314961-71-1, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the imidazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug design. The presence of fluorine atoms at the 2 and 3 positions of the phenyl ring introduces unique electronic and steric properties, making this molecule a promising candidate for further exploration in medicinal chemistry.

The structural motif of 4-(2,3-difluorophenyl)-1H-imidazole combines the pharmacophoric potential of imidazole with the modulating effects of fluorine substitution. Imidazole derivatives are well-documented for their role in various biological processes, including enzyme inhibition, receptor binding, and antimicrobial activity. The introduction of fluorine atoms into the aromatic ring can enhance metabolic stability, improve binding affinity, and modulate electronic properties, thereby influencing the overall pharmacological profile of the compound.

In recent years, there has been a surge in research focused on developing novel fluorinated heterocycles as therapeutic agents. The imidazole scaffold, in particular, has been extensively studied due to its prevalence in bioactive molecules such as antifungal agents, antiviral drugs, and anticancer compounds. Among these derivatives, 4-(2,3-difluorophenyl)-1H-imidazole stands out due to its specific substitution pattern, which may confer unique interactions with biological targets.

One of the most compelling aspects of 4-(2,3-difluorophenyl)-1H-imidazole is its potential as a building block for more complex drug candidates. The imidazole ring can serve as a core structure that can be further modified to target specific biological pathways. For instance, studies have shown that imidazole derivatives can interact with enzymes such as kinases and phosphodiesterases, which are often implicated in diseases like cancer and inflammation. The fluorine substituents may enhance these interactions by improving lipophilicity and reducing susceptibility to metabolic degradation.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of small molecules like 4-(2,3-difluorophenyl)-1H-imidazole with high precision. Molecular docking simulations have been particularly useful in identifying how this compound might interact with proteins involved in disease pathways. These studies suggest that 4-(2,3-difluorophenyl)-1H-imidazole could exhibit inhibitory activity against certain enzymes or receptors, making it a valuable scaffold for drug discovery.

The synthesis of 4-(2,3-difluorophenyl)-1H-imidazole presents an interesting challenge due to the need for precise functionalization of the aromatic ring. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to achieve high yields and purity. However, recent developments in fluorination chemistry have provided more efficient methods for introducing fluorine atoms into organic molecules. These advancements may facilitate the scalable production of 4-(2,3-difluorophenyl)-1H-imidazole, enabling further exploration of its pharmacological potential.

In addition to its synthetic considerations, the biological evaluation of 4-(2,3-difluorophenyl)-1H-imidazole is crucial for understanding its therapeutic relevance. Preclinical studies have begun to explore its effects on various cellular targets and disease models. Initial findings suggest that this compound may exhibit promising activity against certain types of cancer cells by inhibiting key signaling pathways involved in tumor growth and progression. Furthermore, its ability to cross cell membranes may enhance its bioavailability, making it a viable candidate for further development.

The role of fluorine substitution in modulating drug properties cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts due to enhanced lipophilicity and metabolic stability. In the case of 4-(2,3-difluorophenyl)-1H-imidazole, these properties may contribute to its potential as a therapeutic agent by prolonging its half-life in vivo and increasing its interaction with biological targets.

As research continues to uncover new applications for fluorinated heterocycles like 4-(2,3-difluorophenyl)-1H-imidazole, it is likely that this compound will play an increasingly important role in drug development. Its unique structural features and promising biological activities make it a compelling candidate for further investigation. Future studies may focus on optimizing its chemical structure to enhance potency and selectivity while minimizing potential side effects.

The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-activity relationship (SAR) studies will be essential in advancing the development of 4-(2,3-difluorophenyl)-1H-imidazole into a viable therapeutic agent. These approaches will allow researchers to rapidly test large libraries of compounds and identify those with optimal pharmacological profiles. By leveraging these tools alongside traditional experimental methods, scientists can accelerate the discovery process and bring new treatments to patients more efficiently.

In conclusion,4-(2,3-difluorophenyl)-1H-imidazole (CAS No. 1314961-71-1) represents a fascinating example of how structural modifications can influence the pharmacological properties of heterocyclic compounds. Its combination of an imidazole core with fluorine substitution offers unique opportunities for drug design and development. As research progresses,this compound is poised to make significant contributions to pharmaceutical science,providing new insights into disease mechanisms and novel therapeutic strategies.

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